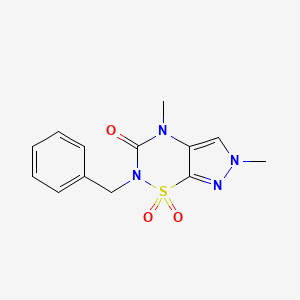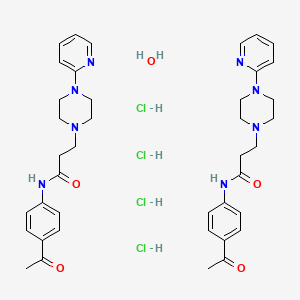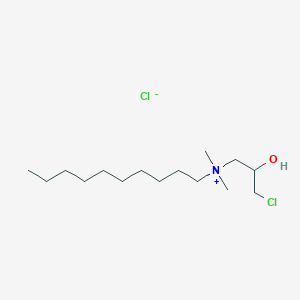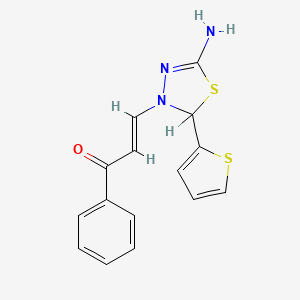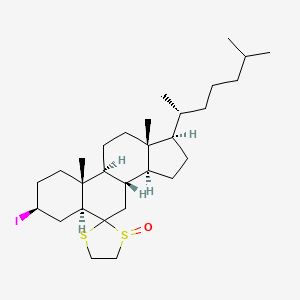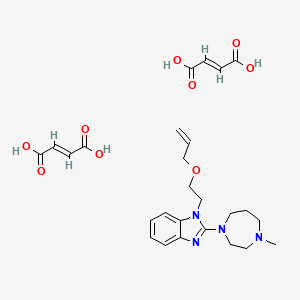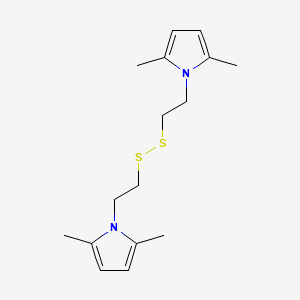
5-(2-Aminopropyl)-o-phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminopropyl)-o-phenol hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally related to amphetamines and has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its psychoactive properties and has been investigated for its effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-o-phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with nitroethane to form 2-nitro-1-(2-hydroxyphenyl)propene. This intermediate is then reduced to 2-amino-1-(2-hydroxyphenyl)propane using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
5-(2-Aminopropyl)-o-phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and sulfonated phenols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Aminopropyl)-o-phenol hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound targets various receptors and transporters, including serotonin receptors and monoamine transporters.
相似化合物的比较
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
5-(2-Aminopropyl)-o-phenol hydrochloride is unique due to its specific structural features and its ability to interact with multiple neurotransmitter systems. Unlike some of its analogues, it has a hydroxyl group on the aromatic ring, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
29440-90-2 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
5-(2-aminopropyl)-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-4-9(5-8(2)11)6-10(7)12;/h3-4,6,8,12H,5,11H2,1-2H3;1H |
InChI 键 |
GOXBCMKYABLWQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C)N)O.Cl |
相关CAS编号 |
21618-99-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)


